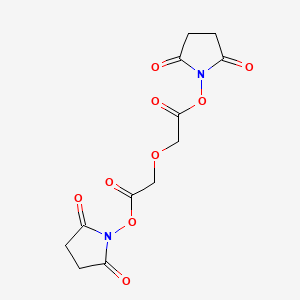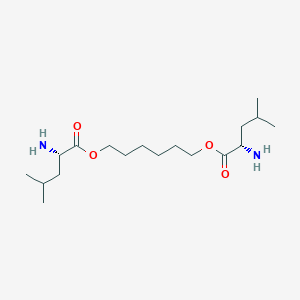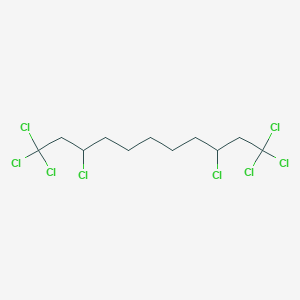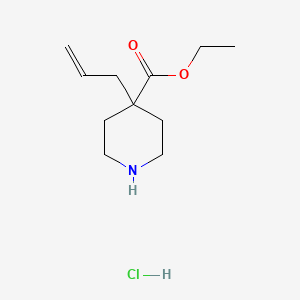
Bis(2,5-Dioxopyrrolidin-1-yl) 2,2'-Oxydiacetat
Übersicht
Beschreibung
Bis(2,5-dioxopyrrolidin-1-yl) 2,2'-oxydiacetate is a useful research compound. Its molecular formula is C12H12N2O9 and its molecular weight is 328.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis(2,5-dioxopyrrolidin-1-yl) 2,2'-oxydiacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2,5-dioxopyrrolidin-1-yl) 2,2'-oxydiacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiepileptische Forschung
„Bis(2,5-Dioxopyrrolidin-1-yl) 2,2'-Oxydiacetat“ wurde in der Suche nach neuen Antiepileptika eingesetzt. Eine fokussierte Reihe originaler hybrider Pyrrolidin-2,5-dion-Derivate mit potenten antikonvulsiven Eigenschaften wurde entdeckt. Diese Verbindungen zeigten ein breites Wirkungsspektrum in allgemein anerkannten Tiermodellen für Krampfanfälle .
Schmerzlinderung
Es wurde festgestellt, dass die Verbindung in verschiedenen Schmerzmodellen wirksam ist. Beispielsweise zeigte sie Wirksamkeit im Formalin-Test für tonischen Schmerz, im Capsaicin-induzierten Schmerzmodell und im Oxaliplatin (OXPT)-induzierten neuropathischen Schmerzmodell bei Mäusen .
Hemmung von Calciumströmen
Es wurde festgestellt, dass die Verbindung Calciumströme hemmt, die durch Cav 1.2 (L-Typ)-Kanäle vermittelt werden. Dieser Wirkmechanismus könnte Auswirkungen auf verschiedene neurologische Erkrankungen haben .
Protein-Protein-Interaktionsstudien
„this compound“ wird als Vernetzer in der Untersuchung von Protein-Protein-Interaktionen (PPIs) durch Vernetzungs-Massenspektrometrie (XL-MS) verwendet. Es liefert ergänzende Daten zu Thiol-reaktiven und säureresten-gerichteten Reagenzien .
Quantifizierung der strukturellen Dynamik
Die Verbindung wird zur Quantifizierung der strukturellen Dynamik verwendet. Sie hilft bei der Untersuchung von Proteinen, die als Komplexe funktionieren .
Zielsetzung von „unansprechbaren“ Proteinzielen
„this compound“ wird in der Suche nach der Zielsetzung von „unansprechbaren“ Proteinzielen verwendet. Dies könnte erhebliche Auswirkungen auf die Arzneimittelforschung haben .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O9/c15-7-1-2-8(16)13(7)22-11(19)5-21-6-12(20)23-14-9(17)3-4-10(14)18/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIALSJRKNBZIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679825 | |
| Record name | 1,1'-{Oxybis[(1-oxoethane-2,1-diyl)oxy]}di(pyrrolidine-2,5-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
373614-12-1 | |
| Record name | 1,1'-{Oxybis[(1-oxoethane-2,1-diyl)oxy]}di(pyrrolidine-2,5-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-3-[[(1R)-1-phenylethyl]amino]-4-(2,4,5-trifluorophenyl)-1-butanone](/img/structure/B1504874.png)

![1-(9-Anthracenylmethyl)-4-(2-chloro-phenyl)-1H-[1,2,3]triazole](/img/structure/B1504880.png)




![3-[2-(Dipropylamino)ethyl]phenol;hydrochloride](/img/structure/B1504898.png)





